molecular formula C16H11ClO3 B5205804 2-chlorophenyl 3-methyl-1-benzofuran-2-carboxylate

2-chlorophenyl 3-methyl-1-benzofuran-2-carboxylate

Cat. No.: B5205804
M. Wt: 286.71 g/mol
InChI Key: XVANSISJOUJPME-UHFFFAOYSA-N
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Description

2-Chlorophenyl 3-methyl-1-benzofuran-2-carboxylate is a chemical compound belonging to the benzofuran family, characterized by its aromatic structure and the presence of a chlorine atom on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chlorophenyl 3-methyl-1-benzofuran-2-carboxylate typically involves the following steps:

  • Friedel-Crafts Acylation: The reaction begins with the acylation of 2-chlorophenol using 3-methylbenzofuran-2-carboxylic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

  • Purification: The resulting product is purified through recrystallization or column chromatography to obtain the desired compound.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated systems are often employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 2-Chlorophenyl 3-methyl-1-benzofuran-2-carboxylate undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

  • Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Reagents like halogens (Cl₂, Br₂) and strong bases (NaOH, KOH) are employed.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Halogenated and alkylated derivatives.

Scientific Research Applications

2-Chlorophenyl 3-methyl-1-benzofuran-2-carboxylate has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound exhibits biological activity, including antimicrobial and antifungal properties.

  • Medicine: It has potential therapeutic applications in the development of new drugs for treating various diseases.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

2-Chlorophenyl 3-methyl-1-benzofuran-2-carboxylate is compared with other similar compounds, highlighting its uniqueness:

  • Similar Compounds: 3-Methylbenzofuran-2-carboxylate, 2-chlorophenyl benzofuran-2-carboxylate, and 3-methyl-1-benzofuran-2-carboxylate.

  • Uniqueness: The presence of the chlorine atom on the phenyl ring distinguishes this compound from its analogs, contributing to its distinct chemical and biological properties.

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Properties

IUPAC Name

(2-chlorophenyl) 3-methyl-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClO3/c1-10-11-6-2-4-8-13(11)19-15(10)16(18)20-14-9-5-3-7-12(14)17/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVANSISJOUJPME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)OC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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